molecular formula C15H14N2O B12912225 2,5-Diphenyl-3-pyrazolidinone CAS No. 14776-43-3

2,5-Diphenyl-3-pyrazolidinone

Cat. No.: B12912225
CAS No.: 14776-43-3
M. Wt: 238.28 g/mol
InChI Key: RAQBOVMWAGOKDG-UHFFFAOYSA-N
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Description

2,5-Diphenyl-3-pyrazolidinone is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms at different positions. This compound is part of the pyrazolidinone family, known for their diverse pharmacological activities and industrial applications. The presence of phenyl groups at the 2 and 5 positions enhances its chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diphenyl-3-pyrazolidinone can be synthesized through various methods. One common approach involves the cyclization of α,β-unsaturated esters with hydrazine hydrate under mild conditions . Another method includes the reaction of chalcones with hydrazines, diazo compounds, or hydrazones . These reactions typically occur under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods: Industrial production often employs greener and more economical synthesis strategies. For instance, using metal catalysts or Huisgen zwitterions can enhance the yield and reduce the environmental impact . The choice of method depends on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diphenyl-3-pyrazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolidinones, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-3-pyrazolidinone involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory pathway . The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Uniqueness: 2,5-Diphenyl-3-pyrazolidinone is unique due to its specific substitution pattern, which enhances its stability and biological activity compared to other pyrazolidinone derivatives. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

CAS No.

14776-43-3

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2,5-diphenylpyrazolidin-3-one

InChI

InChI=1S/C15H14N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1-10,14,16H,11H2

InChI Key

RAQBOVMWAGOKDG-UHFFFAOYSA-N

Canonical SMILES

C1C(NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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